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molecular formula C10H18N2O2 B1316765 1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane CAS No. 63035-27-8

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Cat. No. B1316765
M. Wt: 198.26 g/mol
InChI Key: ISSPTTIRJJAKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044135

Procedure details

In the illustrated reactions, the compound of Formula II is prepared by reacting hexahydro-1,4-diazepine with furoyl chloride in an acid solution. The resultant 1-(2-furoyl)-hexahydro-1,4-diazepine is hydrogenated to produce 1-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepine which is reacted with 2-chloro-4-amino-6,7-dimethoxyquinazoline in the presence of methoxy ethanol to give the compound 2-[4-(tetrahydro-2-furoyl)-hexahydro-1,4-diazepinyl-1]-4-amino-6,7-dimethoxy quinazoline. The hydrochloride salt is prepared by acidifying with hydrogen chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCCNCC1.O1C=CC=C1C(Cl)=O.[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]([N:23]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)=[O:22]>>[O:16]1[CH2:20][CH2:19][CH2:18][CH:17]1[C:21]([N:23]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N1CCNCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O1C(CCC1)C(=O)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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